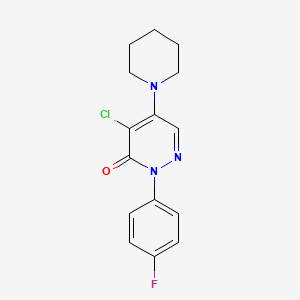

![molecular formula C17H15ClN2O2 B2432787 3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone CAS No. 478029-60-6](/img/structure/B2432787.png)

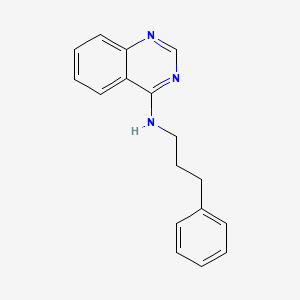

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Molecular Structure Analysis

The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .

Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Physical And Chemical Properties Analysis

A first principles study of key electronic, optical, second and third order nonlinear optical properties of a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been conducted . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

Aplicaciones Científicas De Investigación

- Antibacterial Activity : Recent studies have shown that CPP derivatives exhibit antibacterial properties, making them promising candidates for combating infections .

- CPP has been investigated for its nonlinear optical properties. Second and third harmonic generation studies confirm its potential in this field. Its static and dynamic polarizability surpasses that of urea .

- Synthesis Strategies : Various synthetic methods have been employed to create CPP. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Solvent-Free Synthesis : Researchers have achieved efficient CPP synthesis using solvent- and catalyst-free methods, enhancing its accessibility .

- CPP derivatives have shown promise against tuberculosis. In an acute TB mouse model, treatment with CPP analogs led to significant reductions in bacterial load .

Medicinal Chemistry

Nonlinear Optics

Synthetic Chemistry

Antitubercular Activity

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-17(20-9-3-2-4-16(20)19-11)15(22)10-14(21)12-5-7-13(18)8-6-12/h2-9,14,21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTMBKOHCCELQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)CC(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)

![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

methanone](/img/structure/B2432712.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2432723.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2432724.png)